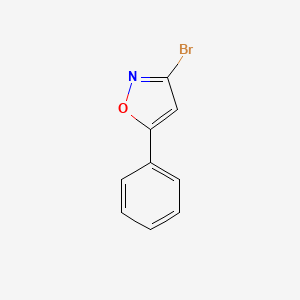

3-Bromo-5-phenyl-1,2-oxazole

Vue d'ensemble

Description

3-Bromo-5-phenyl-1,2-oxazole is a useful research compound. Its molecular formula is C9H6BrNO and its molecular weight is 224.05 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 295878. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

3-Bromo-5-phenyl-1,2-oxazole, a derivative of the isoxazole class of compounds, is known for its significant biological interests .

Mode of Action

It’s known that isoxazoles, in general, are versatile heterocycles used as intermediates, catalytic ligands, and pharmaceutical building blocks . They can undergo various reactions, including free radical bromination, nucleophilic substitution, and oxidation .

Result of Action

Isoxazoles are known to have significant biological interests .

Action Environment

It’s known that the synthesis of isoxazoles often employs eco-friendly synthetic strategies .

Activité Biologique

3-Bromo-5-phenyl-1,2-oxazole is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its oxazole ring, which contributes to its biological activity. The presence of the bromine atom and the phenyl group at specific positions enhances its interaction with biological targets. The molecular structure can be represented as follows:

1. Anticancer Properties

Several studies have demonstrated the anticancer potential of this compound. It has been shown to inhibit tubulin polymerization, a critical process in cell division. For instance, compounds structurally related to this compound exhibited IC50 values below 1 μM for tubulin inhibition, significantly outperforming other analogs .

Table 1: Anticancer Activity Comparison

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| This compound | < 1 | Tubulin polymerization inhibition |

| CA-4 | ~5 | Tubulin polymerization inhibition |

| OMe analogs | >5 | Less effective |

2. Antimicrobial Activity

Research indicates that this compound possesses antimicrobial properties. It has been tested against various bacterial strains, showing promising results in inhibiting growth. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.

3. Tyrosinase Inhibition

In studies investigating tyrosinase inhibitors, compounds related to this compound were evaluated for their ability to inhibit this enzyme, which is crucial in melanin production. Some derivatives exhibited IC50 values comparable to known inhibitors like kojic acid .

Table 2: Tyrosinase Inhibition Data

The biological activities of this compound can be attributed to several mechanisms:

Tubulin Binding : By binding to tubulin, the compound disrupts microtubule dynamics essential for mitosis.

Enzyme Inhibition : The inhibition of enzymes such as tyrosinase suggests that structural modifications can enhance binding affinity and selectivity.

Intermolecular Interactions : Studies have shown that weak intermolecular interactions play a role in the stability and reactivity of oxazoles .

Case Study 1: Anticancer Efficacy

In a recent study involving cancer cell lines, treatment with this compound resulted in significant apoptosis induction compared to control groups. Cell cycle analysis indicated a G2/M phase arrest.

Case Study 2: Antimicrobial Testing

A series of tests against Gram-positive and Gram-negative bacteria demonstrated that derivatives of this compound could reduce bacterial viability by over 50% at concentrations under 50 μM.

Propriétés

IUPAC Name |

3-bromo-5-phenyl-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrNO/c10-9-6-8(12-11-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMWZGZIZOHNWBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NO2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90315670 | |

| Record name | 3-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10557-74-1 | |

| Record name | 10557-74-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=295878 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Bromo-5-phenyl-1,2-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90315670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-5-phenyl-1,2-oxazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.